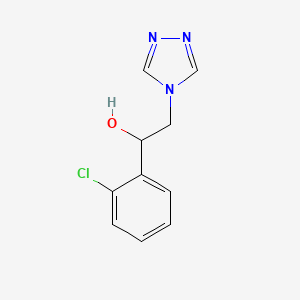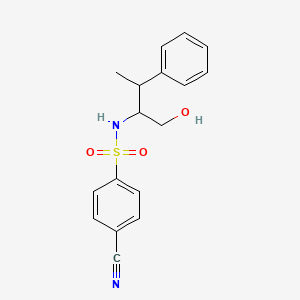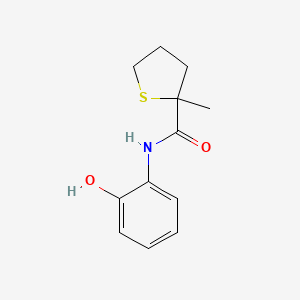![molecular formula C15H18N4O2S B7630944 [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone, also known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a targeted therapy that works by inhibiting the activity of a specific protein known as MDM2, which is overexpressed in many types of cancer.
Mécanisme D'action
The mechanism of action of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone involves the inhibition of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone leads to the activation of p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone has been shown to have a selective and potent inhibitory effect on MDM2, with minimal off-target effects. It has also been shown to induce apoptosis (cell death) in cancer cells, while having little effect on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone is its specificity for MDM2, which makes it a promising targeted therapy for cancer. However, its effectiveness may be limited by the development of resistance in cancer cells over time. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone.
Orientations Futures
There are several potential future directions for research on [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. One area of interest is the development of combination therapies that can enhance the effectiveness of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone. Additionally, further studies are needed to evaluate the safety and efficacy of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone in clinical trials.
Méthodes De Synthèse
The synthesis of [2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone involves several steps, starting with the reaction of 2-ethylaminothiazole with 3-chloro-2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid to form the final product.
Applications De Recherche Scientifique
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising results in inhibiting the growth of several types of cancer cells, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[2-(ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-2-16-15-18-9-12(22-15)14(20)19-8-6-11(10-19)21-13-5-3-4-7-17-13/h3-5,7,9,11H,2,6,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUIGUMDQEYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)


